molecular formula C14H10ClFO2 B6403183 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid CAS No. 1261979-44-5

5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid

Cat. No.: B6403183
CAS No.: 1261979-44-5
M. Wt: 264.68 g/mol
InChI Key: PSUZTGFHNKWHQZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and a 3-chloro-2-methylphenyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid derivatives with additional carboxylic or aldehyde groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The chloro and methyl groups can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

  • 5-(3-Chloro-2-methylphenyl)-2-chlorobenzoic acid
  • 5-(3-Chloro-2-methylphenyl)-2-bromobenzoic acid
  • 5-(3-Chloro-2-methylphenyl)-2-iodobenzoic acid

Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), 5-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity . For instance, fluorinated compounds often show enhanced metabolic stability and bioavailability compared to their chlorinated or brominated counterparts.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZTGFHNKWHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690270
Record name 3'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-44-5
Record name 3'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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